![molecular formula C9H7BrO4 B2774746 Methyl 4-bromo-5-formyl-2-hydroxybenzoate CAS No. 2219371-35-2](/img/structure/B2774746.png)
Methyl 4-bromo-5-formyl-2-hydroxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-bromo-5-formyl-2-hydroxybenzoate” involves several steps . The process starts with the preparation of 2-bromo-4-hydroxybenzoic acid, which is dissolved in methanol under nitrogen protection conditions . Thionyl chloride is then slowly added dropwise in an ice bath . The mixture is warmed up to 55°C to react overnight . After the reaction is complete, it is concentrated under reduced pressure, water is added, and the mixture is extracted with ethyl acetate . The product is obtained as a pale yellow solid .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is represented by the InChI code1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3
. This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 259.06 g/mol .Scientific Research Applications
Chemical Synthesis
“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” finds applications in the broader field of chemical synthesis . Its versatile nature allows it to serve as a valuable reagent or building block in the creation of novel compounds and materials with tailored properties .
Pharmaceutical Applications
This compound is used in various scientific research applications, including pharmaceuticals. Its unique properties make it valuable for studying reactions and developing new materials.
Agrochemical Applications
Beyond the pharmaceutical realm, this compound also finds applications in the agrochemical field . It can be used to develop new agrochemical products .
Material Science
The compound is used in material science for the development of new materials. Its unique properties can be leveraged to create materials with specific characteristics.
Regioselective Synthesis
“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” can be used in regioselective synthesis . For example, it was used in the synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Study of Lithiation Reactions
This compound has been used to study lithiation reactions . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
Safety and Hazards
“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is classified as a dangerous substance . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 4-bromo-5-formyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWAEAOFYHXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-formyl-2-hydroxybenzoate |
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